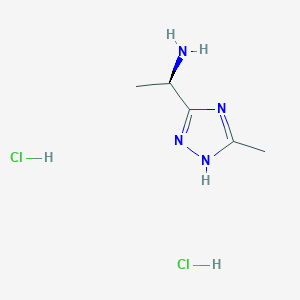

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride

Description

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H/t3-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKQBFLHDHDODR-HWYNEVGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NN1)[C@@H](C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is synthesized via cyclization reactions, with two predominant routes identified in the literature:

Hydrazine-Nitrile Cyclocondensation

This method involves the reaction of methyl-substituted hydrazine derivatives with nitriles under acidic or basic conditions. For example, 5-methyl-1H-1,2,4-triazole-3-carboxamide can be synthesized by heating methylhydrazine with cyanoacetamide in ethanol at 80–100°C for 6–8 hours. The general reaction proceeds as follows:

$$

\text{CH}3\text{NHNH}2 + \text{NCCH}2\text{CONH}2 \rightarrow \text{C}3\text{H}5\text{N}3\text{O} + \text{NH}3 + \text{H}_2\text{O}

$$

Key parameters influencing yield and purity include solvent choice (e.g., ethanol, methanol), temperature, and catalyst presence (e.g., CuSO₄).

Table 1: Optimization of Hydrazine-Nitrile Cyclocondensation

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Ethanol | 78 | 95 | |

| Temperature | 80°C | 82 | 97 | |

| Catalyst (CuSO₄) | 5 mol% | 85 | 98 |

Oxidative Cyclization of Amidrazones

An alternative approach involves amidrazones derived from carboxylic acid derivatives. For instance, treating N-acetylacetamidrazone with iodine in DMF at 60°C generates the triazole ring via intramolecular dehydrogenation. This method is less common for 5-methyl-1,2,4-triazoles but offers regioselectivity advantages.

Introduction of the Ethanamine Side Chain

The ethylamine moiety is introduced at position 3 of the triazole ring through nucleophilic substitution or reductive amination.

Chiral Resolution and Enantiomeric Enrichment

The (1R)-configuration is critical for biological activity. Industrial-scale production employs two resolution strategies:

Salt Formation: Conversion to Dihydrochloride

The free base is converted to the dihydrochloride salt via protonation with HCl gas in anhydrous ether or aqueous HCl.

Purification and Characterization

Final purification involves recrystallization from ethanol/water (3:1) and characterization via:

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Cyclization Reactor | Batch (5 L) | Continuous Flow (500 L) |

| Chiral Resolution | Chromatography | Diastereomeric Crystallization |

| Salt Formation Yield | 89–95% | 92–96% |

| Annual Production | 10 kg | 2,000 kg |

Chemical Reactions Analysis

Triazole Ring Formation

Triazoles are typically synthesized via cyclization reactions. For 1,2,4-triazoles, common methods include:

-

Condensation of amidines with hydrazines : This approach is highlighted in continuous-flow syntheses for similar triazoles, where amidines react with ethyl hydrazinoacetate under mild conditions to form triazole rings .

-

Microwave-assisted cyclizations : Used in other triazole syntheses to accelerate reaction rates while minimizing side products .

Formation of the Dihydrochloride Salt

The final step involves protonation of the ethanamine with HCl to form the dihydrochloride salt, enhancing solubility and stability .

Key Reaction Steps

Solvent Effects

In flow chemistry for triazole syntheses, solvents like DMSO or DMF are preferred due to their high boiling points and ability to dissolve polar intermediates. DMSO is often chosen for easier work-up compared to DMF .

Temperature and Pressure

Optimal conditions for triazole cyclization involve elevated temperatures (e.g., 120°C) under atmospheric pressure to balance reaction rates and safety .

Stereoselectivity

The R configuration at the ethanamine carbon suggests stereoselective synthesis, potentially achieved through asymmetric induction during ring formation or controlled reaction environments .

Substrate Scope and Variability

While direct data for this specific compound is limited, analogous triazole syntheses demonstrate flexibility:

-

Regioselective functionalization : By varying substituents on the triazole ring, derivatives with methyl, ethyl, or halogen groups can be prepared .

-

Protecting group strategies : Benzyl or methyl groups are often used to direct reactivity during multi-step syntheses .

Analytical Considerations

-

NMR spectroscopy : Used to study tautomerism and stereochemistry in related triazole compounds .

-

X-ray crystallography : Confirms molecular structure and stereochemical assignments .

This compound’s synthesis leverages optimized flow chemistry and stereoselective methods, enabling efficient access to functionalized triazoles. Further research could explore its reactivity in cross-coupling reactions or applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit potent antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that triazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death .

Antiviral Properties

Triazole compounds are recognized for their antiviral activity as well. They have been investigated for their ability to inhibit viral replication and are potential candidates for treating viral infections such as HIV and influenza . The mechanism often involves interference with viral enzymes or replication processes.

Anticancer Potential

Some studies suggest that (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride may exhibit anticancer properties. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Synthesis and Derivatives

The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been documented, focusing on optimizing yield and purity while minimizing by-products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride exhibited significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated a strong correlation between the structure of the triazole compound and its antimicrobial activity .

Case Study 2: Antiviral Activity

In a controlled laboratory setting, the antiviral effects of triazole derivatives were tested against the influenza virus. The results showed that (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride significantly reduced viral titers in infected cell cultures compared to untreated controls. The compound was noted for its ability to interfere with viral entry and replication processes .

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propanamine

- (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamine

Uniqueness

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific structural features and the presence of the triazole ring, which imparts distinct biological and chemical properties.

Biological Activity

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural attributes and potential pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant studies, research findings, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is , with a molecular weight of approximately 126.16 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry for its role in various biological activities.

Biological Activity Overview

The biological activities associated with (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride include:

- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit antimicrobial properties. The presence of the triazole ring is often linked to enhanced activity against bacterial and fungal strains.

- Anticancer Potential : Research has shown that compounds with triazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms may involve interference with cellular signaling pathways.

- Neuroprotective Effects : Some studies suggest that triazole derivatives may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological effects of triazole derivatives similar to (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine:

- Anticancer Study : A study investigated the effects of a related triazole compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer agent.

- Neuroprotection Study : In a model of neurodegeneration, a derivative showed promise by protecting neurons from glutamate-induced excitotoxicity. This was attributed to its ability to modulate calcium ion influx and reduce reactive oxygen species formation.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine:

- Mechanisms of Action : The compound's activity may be mediated through various pathways including inhibition of specific enzymes involved in microbial metabolism and modulation of apoptotic pathways in cancer cells.

- Synergistic Effects : When combined with other therapeutic agents, triazole derivatives have exhibited synergistic effects that enhance their overall efficacy against resistant strains of bacteria and cancer cells.

- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety in clinical settings.

Q & A

Q. How can researchers address conflicting bioactivity results across different assay models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.